molecular formula C10H12O5S B099417 2-(3-Methyl-4-methylsulfonylphenoxy)acetic acid CAS No. 15267-77-3

2-(3-Methyl-4-methylsulfonylphenoxy)acetic acid

Cat. No.: B099417
CAS No.: 15267-77-3
M. Wt: 244.27 g/mol
InChI Key: AZDBNCXFIOWMOS-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-methylsulfonylphenoxy)acetic acid is a chemical compound with a unique structure that includes a methylsulfonyl group attached to a tolyl group, which is further connected to an acetic acid moiety. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)- typically involves the reaction of 4-(methylsulfonyl)-m-tolyl alcohol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)- on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-methylsulfonylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted acetic acid compounds.

Scientific Research Applications

2-(3-Methyl-4-methylsulfonylphenoxy)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)- involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)phenylacetic acid
  • 2-(Methylsulfonyl)acetic acid
  • Methanesulfonylacetic acid

Uniqueness

2-(3-Methyl-4-methylsulfonylphenoxy)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

15267-77-3

Molecular Formula

C10H12O5S

Molecular Weight

244.27 g/mol

IUPAC Name

2-(3-methyl-4-methylsulfonylphenoxy)acetic acid

InChI

InChI=1S/C10H12O5S/c1-7-5-8(15-6-10(11)12)3-4-9(7)16(2,13)14/h3-5H,6H2,1-2H3,(H,11,12)

InChI Key

AZDBNCXFIOWMOS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)O)S(=O)(=O)C

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)O)S(=O)(=O)C

15267-77-3

Synonyms

2-(3-methyl-4-methylsulfonyl-phenoxy)acetic acid

Origin of Product

United States

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